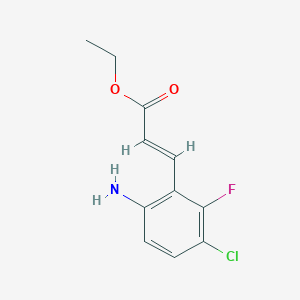

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate

Description

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is an acrylate ester featuring a substituted phenyl ring with amino, chloro, and fluoro substituents at the 6-, 3-, and 2-positions, respectively. The (E)-stereochemistry of the acrylate group ensures a planar configuration, which influences molecular interactions and packing in crystalline states. Such compounds are pivotal intermediates in medicinal chemistry, particularly in synthesizing chromones and styryl derivatives with reported pharmaceutical activities, including antimicrobial and anti-inflammatory properties . The amino group enhances solubility in polar solvents, while halogen substituents modulate electronic effects and bioactivity.

Properties

Molecular Formula |

C11H11ClFNO2 |

|---|---|

Molecular Weight |

243.66 g/mol |

IUPAC Name |

ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11ClFNO2/c1-2-16-10(15)6-3-7-9(14)5-4-8(12)11(7)13/h3-6H,2,14H2,1H3/b6-3+ |

InChI Key |

SWJVRILNDZQPLQ-ZZXKWVIFSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1F)Cl)N |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate.

Condensation Reaction: The key step involves a condensation reaction between 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The condensation reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The fluoro and chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted phenylacrylates with various functional groups.

Scientific Research Applications

Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Acrylates

Key Observations :

- Electronic Effects: The target compound’s amino group acts as an electron donor, contrasting with electron-withdrawing groups like cyano (CN) in or tosyl (SO₂C₆H₄CH₃) in , which reduce electron density on the acrylate system.

- Stereochemistry : The (Z)-isomer in introduces spatial constraints that may alter biological activity or crystal packing compared to (E)-configured analogs.

Key Observations :

- Cross-Coupling Efficiency: The Suzuki reaction in achieved a 70% yield for the acrylate ester, suggesting similar Pd-catalyzed methods could be viable for the target compound.

- Reaction Specificity : The Z-isomer in may require tailored conditions (e.g., controlled temperature or chiral catalysts) to avoid stereochemical scrambling, unlike the E-isomers.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data and Hydrogen Bonding

Key Observations :

- Software Utility : SHELX programs (e.g., SHELXL for refinement and SHELXTL for structure solution ) are industry standards for determining accurate bond lengths and angles in such acrylates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.